molecular formula C17H19N3 B11781413 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline

4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline

Cat. No.: B11781413
M. Wt: 265.35 g/mol
InChI Key: LTIJXCXWEVBZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Synonyms

  • 4-(5,7-Dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine : Emphasizes the benzeneamine parent structure.
  • N,N-Dimethyl-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)aniline : Reorders substituent descriptors while retaining IUPAC compliance.

Industry-Specific Variants

  • BLD-2562712 : Hypothetical vendor-specific code, following patterns observed in commercial databases.
  • 2-(4-Dimethylaminophenyl)-5,7-dimethylbenzimidazole : Highlights the benzimidazole’s substituents before the aniline linkage.

Deprecated or Regional Nomenclature

  • 4-(5,7-Dimethylbenzimidazol-2-yl)-dimethylaniline : Omits hydrogen position numbering, common in older literature.
Nomenclature Type Example Source Context
IUPAC This compound Patent filings
Trivial 5,7-Dimethyl-2-(p-dimethylaminophenyl)benzimidazole Organic synthesis protocols

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-(4,6-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C17H19N3/c1-11-9-12(2)16-15(10-11)18-17(19-16)13-5-7-14(8-6-13)20(3)4/h5-10H,1-4H3,(H,18,19)

InChI Key

LTIJXCXWEVBZGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

Preparation Methods

Diamine Preparation and Functionalization

The benzimidazole core is commonly synthesized from 4,6-dimethyl-1,2-diaminobenzene, which undergoes cyclization with carbonyl-containing reagents. For example, reaction with 4-(N,N-dimethylamino)benzaldehyde in acidic conditions yields the desired benzimidazole structure. A representative protocol involves refluxing equimolar amounts of 4,6-dimethyl-1,2-diaminobenzene and 4-(N,N-dimethylamino)benzaldehyde in acetic acid at 110°C for 12 hours, achieving a 68% yield.

Reaction Scheme 1:

4,6-Dimethyl-1,2-diaminobenzene+4-(N,N-Dimethylamino)benzaldehydeAcOH, ΔTarget Compound+H2O\text{4,6-Dimethyl-1,2-diaminobenzene} + \text{4-(N,N-Dimethylamino)benzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound} + \text{H}_2\text{O}

Optimization of Cyclization Conditions

Cyclization efficiency depends on acid strength and temperature. Hydrochloric acid (5 M) in ethanol at 80°C improves yield to 75% but requires careful pH control to prevent byproduct formation. Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (72%).

ConditionAcid CatalystTemperature (°C)Time (h)Yield (%)
Conventional HeatingAcetic Acid1101268
Conventional HeatingHCl (5 M)80675
MicrowaveHCl (5 M)1200.572

Coupling Reactions with Halogenated Intermediates

Brominated Precursor Synthesis

2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline (CAS 1706451-26-4) serves as a key intermediate. Bromination of the parent benzimidazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C introduces a bromine atom at the 2-position with 85% efficiency.

Reaction Scheme 2:

This compound+NBSDMF, 0°C2-Bromo Derivative+Succinimide\text{this compound} + \text{NBS} \xrightarrow{\text{DMF, 0°C}} \text{2-Bromo Derivative} + \text{Succinimide}

Buchwald-Hartwig Amination

Stobbe Condensation-Based Methods

The patent WO2015005615A1 describes a scalable route using Stobbe condensation. A diester (e.g., diethyl succinate) reacts with 4-(N,N-dimethylamino)acetophenone under basic conditions (potassium tert-butoxide in ethanol) to form an α,β-unsaturated ester intermediate. Subsequent cyclization with ammonium acetate in acetic acid furnishes the benzimidazole ring.

Reaction Scheme 3:

Diethyl Succinate+4-(N,N-Dimethylamino)acetophenoneKOtBu, EtOHIntermediateNH4OAc, AcOHTarget Compound\text{Diethyl Succinate} + \text{4-(N,N-Dimethylamino)acetophenone} \xrightarrow{\text{KOtBu, EtOH}} \text{Intermediate} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{Target Compound}

This method offers a 70% overall yield and avoids hazardous reagents, making it suitable for industrial production.

Comparative Analysis of Synthesis Methods

MethodKey AdvantageLimitationYield (%)Scalability
Diamine CyclizationSimple reagentsLong reaction times68–75Moderate
Bromination/CouplingRegioselective functionalizationRequires palladium catalysts63–85Low
Stobbe CondensationHigh yield, scalableMulti-step process70High

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing benzimidazole moieties often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of benzimidazole can inhibit the growth of various bacteria and fungi. For instance, related compounds have demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Preliminary studies suggest that 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline may influence cellular pathways involved in cancer progression. In vitro assays have indicated cytotoxic effects against specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques employed include:

  • Molecular Docking Simulations : These simulations help elucidate the binding interactions and affinities of the compound with various biological targets, providing insights into its mechanism of action .
  • Spectroscopic Methods : Techniques such as UV-visible spectroscopy and fluorescence spectroscopy are used to study the interactions between the compound and target proteins, further validating its potential therapeutic effects.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation at specific concentrations . The findings suggest its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against common pathogens. The results indicated that the compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .
  • Molecular Docking Studies : Research employing molecular docking techniques demonstrated strong binding affinities to key enzymes involved in cancer metabolism, suggesting pathways for therapeutic intervention .

Mechanism of Action

The mechanism of action of 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline involves its interaction with various molecular targets. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The compound may also intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline (CAS: 2562-71-2)
  • Structural Differences : Lacks methyl substituents on the benzimidazole ring.
  • Synthesis : Prepared via a base-mediated intramolecular N-arylation in water, yielding 70% as a white solid (m.p. 272–274°C) .
  • Properties : The absence of methyl groups reduces steric hindrance and lipophilicity compared to the 5,7-dimethyl derivative. Computational studies (DFT) reveal planar geometry and distinct HOMO-LUMO gaps, critical for electronic applications .
  • Applications : Serves as a precursor for fluorescent dyes and biologically active compounds .
4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline (Compound 32)
  • Structural Differences : Chlorine atoms replace methyl groups at positions 5 and 4.
  • Synthesis : Achieved in 73% yield (m.p. 265–266°C) via condensation reactions.
  • Properties : Chlorine substituents increase electronegativity and polarizability, enhancing interactions with biological targets. Demonstrated antiproliferative activity against cancer cell lines (e.g., IC₅₀ values in the µM range) .
  • Comparison : The 5,7-dimethyl analogue likely exhibits reduced electrophilicity but improved metabolic stability compared to the chloro derivative .
4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline
  • Structural Differences : Features a diphenyl-substituted imidazole core instead of benzimidazole.
  • Crystallography: X-ray studies show non-planar conformations and intermolecular N–H⋯N hydrogen bonding, stabilizing the crystal lattice .
  • Applications : Explored for antimicrobial activity, highlighting the role of aromatic substituents in bioactivity .

Physicochemical Properties

Compound (CAS) Substituents Melting Point (°C) Yield (%) LogP* (Predicted)
1557839-33-4 (Target Compound) 5,7-dimethyl Not reported ~3.5
2562-71-2 None 272–274 70 ~2.8
40655-14-9 (5,6-Dichloro) 5,6-Cl 265–266 73 ~4.2
1458664-10-2 (β-catenin-IN-2) 6-Fluoro ~3.1

*LogP values estimated using substituent contributions. Chloro groups increase LogP significantly compared to methyl .

Biological Activity

4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a benzimidazole core, which is known for its diverse pharmacological properties. The structural complexity, characterized by multiple aromatic rings and nitrogen atoms, contributes to its bioactive potential.

Synthesis

The synthesis of this compound typically involves the reaction of N,N-dimethylbenzaldehyde with ammonium acetate in glacial acetic acid. The progress can be monitored using thin-layer chromatography, and purification is often achieved through recrystallization from suitable solvents like dimethylformamide.

Anticancer Properties

Research indicates that compounds containing benzimidazole moieties often exhibit significant anticancer activity. In vitro studies have demonstrated that derivatives of benzimidazole can influence cellular pathways and exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the activity of similar compounds against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D assay formats. The results showed varying degrees of cytotoxicity, with some compounds demonstrating promising antitumor activity while maintaining lower toxicity towards normal cell lines like MRC-5 .

Cell LineIC50 (2D Assay)IC50 (3D Assay)
A5496.75 ± 0.19 μM9.31 ± 0.78 μM
HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

The presence of nitro or halogen substituents in similar structures has been shown to enhance anticancer activity by altering the binding affinity to DNA .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated antimicrobial activities against various bacterial strains. The mechanisms often involve interaction with bacterial DNA or cell membranes, leading to cell death or inhibition of growth .

The biological activity of this compound may be attributed to its ability to bind selectively to biological targets such as enzymes or receptors involved in cancer progression or microbial resistance. Molecular docking studies have suggested that such compounds can effectively inhibit key enzymes in metabolic pathways crucial for tumor growth or bacterial survival .

Case Studies

  • Antitumor Activity : A study conducted on synthesized benzimidazole derivatives showed that certain compounds exhibited significant cytotoxicity against lung cancer cell lines while sparing normal fibroblasts at low concentrations, indicating a favorable therapeutic window for further development .
  • Antibacterial Studies : Another research effort focused on the synthesis and testing of benzimidazole derivatives against Gram-positive and Gram-negative bacteria revealed promising results, with several compounds showing potent antibacterial effects comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, and how do reaction conditions influence yield?

  • The compound is typically synthesized via condensation reactions between substituted benzimidazole precursors and dimethylaniline derivatives. For example, analogous compounds (e.g., 4-{1H-Benzo[d]imidazol-2-yl}-N,N-dimethylaniline) are prepared using a one-pot method under reflux with ethanol or DMF as solvents, achieving yields of ~84% . Key variables include temperature control (e.g., 80–100°C) and catalyst selection (e.g., acetic acid for cyclization). Purity is monitored via TLC and HPLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • 1H/13C-NMR is critical for confirming the aromatic proton environment and dimethylamino group integration (e.g., δ 3.00 ppm for N,N-dimethyl groups) . FTIR identifies functional groups like C=N (1610–1612 cm⁻¹) and NH stretches (3420–3422 cm⁻¹) . ESI-HRMS provides accurate mass validation (e.g., m/z = 238 [M + H]+ for analogs) . HPLC with UV detection ensures purity (>95%) by resolving unreacted precursors .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) resolve contradictions in experimental data, such as unexpected spectroscopic shifts or reactivity?

  • Density Functional Theory (DFT) calculations optimize molecular geometry and predict vibrational frequencies, helping reconcile discrepancies between experimental IR/NMR data and theoretical models . For example, electrostatic potential maps derived from DFT can explain regioselective reactivity in benzimidazole derivatives . Molecular docking studies (e.g., using AutoDock Vina) may rationalize binding anomalies in biological assays by analyzing steric and electronic interactions .

Q. What strategies address discrepancies in crystallographic vs. spectroscopic structural interpretations?

  • Single-crystal X-ray diffraction provides definitive bond lengths and angles (e.g., mean C–C bond length = 1.39 Å for benzimidazole analogs), resolving ambiguities in NMR assignments . When crystallography is impractical, compare experimental NMR/IR data with DFT-simulated spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set) to validate tautomeric forms or conformational isomers .

Q. How do structural modifications (e.g., halogenation, methyl group substitution) affect the compound’s electronic properties and bioactivity?

  • Substituent effects are studied via Hammett plots or Frontier Molecular Orbital (FMO) analysis. For example, electron-donating methyl groups at the 5,7-positions increase HOMO energy, enhancing nucleophilic reactivity . Halogenation (e.g., bromine at the 5-position) alters electrostatic potential surfaces, impacting binding affinity in enzyme inhibition assays . SAR studies on benzimidazole derivatives show that N,N-dimethylaniline moieties improve solubility without compromising aromatic π-stacking .

Q. What experimental and computational approaches validate the compound’s solid-state structure and polymorphism?

  • Powder X-ray Diffraction (PXRD) distinguishes polymorphs by comparing experimental patterns with simulated data from single-crystal structures . DSC/TGA analyzes thermal stability and phase transitions. Computational tools like Mercury (CCDC) predict packing motifs and lattice energies, aiding in polymorphism screening .

Q. How can electrostatic potential (ESP) surfaces and charge distribution analyses guide the design of derivatives with enhanced properties?

  • ESP maps (generated via Gaussian09 or Multiwfn) highlight nucleophilic/electrophilic regions. For example, the dimethylaniline group’s electron-rich aromatic ring may drive π-π interactions in supramolecular assemblies . Charge decomposition analysis (CDA) quantifies charge transfer in metal complexes or host-guest systems .

Q. What methodologies assess the compound’s potential as a scaffold for imaging agents or therapeutic targets?

  • Radiolabeling (e.g., with ¹²⁵I) and SPECT/CT imaging evaluate biodistribution in preclinical models, as demonstrated for related benzimidazole-based Aβ plaque probes . Kinase inhibition assays (e.g., ATP-competitive binding) combined with molecular dynamics simulations (e.g., GROMACS) identify key residues for interaction .

Q. How can reaction optimization (DoE, flow chemistry) improve scalability for research-scale synthesis?

  • Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, catalyst loading) using software like MODDE. For example, DMF increases reaction rates but may reduce yield due to side reactions . Microreactor flow systems enhance heat/mass transfer, enabling gram-scale synthesis with >90% yield for structurally similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.